molecular formula C16H34N2O2 B135700 Nitrosoxacin A CAS No. 147317-96-2

Nitrosoxacin A

Cat. No. B135700
M. Wt: 286.45 g/mol
InChI Key: AAJRRXAYOHOILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrosoxacin A is a synthetic antibiotic that belongs to the quinolone class of antibiotics. It has been shown to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Nitrosoxacin A has been synthesized using various methods, and its mechanism of action involves targeting bacterial DNA synthesis. In

Mechanism Of Action

The mechanism of action of Nitrosoxacin A involves targeting bacterial DNA synthesis. It binds to bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair. By inhibiting these enzymes, Nitrosoxacin A prevents the bacteria from replicating and dividing, ultimately leading to bacterial death.

Biochemical And Physiological Effects

Nitrosoxacin A has been shown to have low toxicity in animal studies. It is rapidly absorbed and distributed throughout the body, with high levels found in the liver and kidneys. Nitrosoxacin A is metabolized in the liver and excreted in the urine. It has been shown to have low protein binding, allowing it to penetrate bacterial cells more effectively.

Advantages And Limitations For Lab Experiments

Nitrosoxacin A has several advantages for lab experiments. It has potent antibacterial activity against a wide range of bacteria, making it a useful tool for studying bacterial infections. It has also been shown to have synergistic effects when used in combination with other antibiotics, allowing for the investigation of new treatment options. However, Nitrosoxacin A has limitations, including its high cost and limited availability.

Future Directions

There are several future directions for Nitrosoxacin A research. One area of focus is the investigation of its potential use in treating bacterial infections in animals. Another area of interest is the development of new Nitrosoxacin A derivatives with improved antibacterial activity and lower toxicity. Additionally, the use of Nitrosoxacin A in combination with other antibiotics for the treatment of bacterial infections is an area of ongoing research.
Conclusion
Nitrosoxacin A is a synthetic antibiotic with potent antibacterial activity against a wide range of bacteria. Its mechanism of action involves targeting bacterial DNA synthesis, and it has been shown to have low toxicity in animal studies. Nitrosoxacin A has several advantages for lab experiments, including its potent antibacterial activity and synergistic effects when used in combination with other antibiotics. However, it also has limitations, including its high cost and limited availability. Ongoing research is focused on investigating its potential use in treating bacterial infections in animals, developing new derivatives with improved activity and lower toxicity, and using it in combination with other antibiotics for the treatment of bacterial infections.

Scientific Research Applications

Nitrosoxacin A has been extensively studied for its antibacterial properties. It has been shown to have potent activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Nitrosoxacin A has also been shown to have synergistic effects when used in combination with other antibiotics, such as ampicillin and tetracycline. In addition, Nitrosoxacin A has been investigated for its potential use in treating bacterial infections in animals.

properties

CAS RN

147317-96-2

Product Name

Nitrosoxacin A

Molecular Formula

C16H34N2O2

Molecular Weight

286.45 g/mol

IUPAC Name

(Z)-hydroxyimino-(14-methylpentadecyl)-oxidoazanium

InChI

InChI=1S/C16H34N2O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-18(20)17-19/h16,19H,3-15H2,1-2H3/b18-17-

InChI Key

AAJRRXAYOHOILL-UHFFFAOYSA-N

Isomeric SMILES

CC(C)CCCCCCCCCCCCCN(N=O)O

SMILES

CC(C)CCCCCCCCCCCCC[N+](=NO)[O-]

Canonical SMILES

CC(C)CCCCCCCCCCCCCN(N=O)O

synonyms

nitrosoxacin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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